Methyl 2-(3-methylcyclohexyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
methyl 2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
NAKOHSPXIXFYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes to Methyl 2-(3-methylcyclohexyl)acetate and its Precursors
The creation of the core 3-methylcyclohexyl structure and its subsequent conversion to the target ester are central to the synthesis. Key strategies include the hydrogenation of aromatic precursors to obtain the necessary cyclohexanol (B46403) intermediate and various esterification protocols to introduce the acetate (B1210297) moiety.
Hydrogenation Strategies for Cyclohexanol Intermediates
The formation of 3-methylcyclohexanol (B165635) is a critical step, and catalytic hydrogenation of aromatic compounds is a prominent method to achieve this.
The catalytic hydrogenation of m-cresol (B1676322) is a direct and widely studied route to 3-methylcyclohexanol. This process involves the reduction of the aromatic ring of m-cresol in the presence of a catalyst and hydrogen gas. The reaction typically yields a mixture of cis and trans isomers of 3-methylcyclohexanol, with the ratio often dependent on the choice of catalyst and reaction conditions.
Various catalysts have been investigated for this transformation, including platinum, palladium, and rhodium-based systems. For instance, studies on the hydrogenation of m-cresol have shown that the process can predominantly yield 3-methylcyclohexanone (B152366) and 3-methylcyclohexanol as the primary products. researchgate.net The reaction conditions, such as temperature and pressure, play a crucial role in the product distribution. Research has indicated that the hydrogenation of m-cresol can proceed to yield 3-methylcyclohexanol within a temperature range of 140–250 °C. researchgate.net
| Catalyst | Substrate | Primary Product(s) | Temperature Range (°C) |
| Platinum (1% on SiO2) | m-Cresol | 3-Methylcyclohexanone, 3-Methylcyclohexanol | 140-250 |
| Palladium/Zeolite | m-Cresol | 3-Methylcyclohexanol | Not Specified |
| Palladium on Alumina | p-Cresol | 4-Methylcyclohexanol | Not Specified |
This table summarizes findings from studies on cresol (B1669610) hydrogenation, indicating common catalysts and resulting products.
Esterification Protocols for this compound Formation
Once 3-methylcyclohexanol is obtained, the final step is the introduction of the acetate group through esterification.
The most common method for this transformation is the Fischer esterification, which involves the reaction of 3-methylcyclohexanol with an acetic acid derivative, typically acetic acid or acetic anhydride (B1165640), in the presence of an acid catalyst. youtube.comchemguide.co.ukathabascau.ca This is a reversible reaction, and to drive the equilibrium towards the formation of the ester, an excess of the alcohol or the removal of water as it is formed is often employed. masterorganicchemistry.comorganic-chemistry.org
Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgoperachem.com The reaction mechanism involves the protonation of the carboxylic acid carbonyl group by the catalyst, which enhances its electrophilicity and facilitates the nucleophilic attack by the alcohol. chemguide.co.ukyoutube.com
| Reagent 1 | Reagent 2 | Catalyst | Key Conditions |
| Carboxylic Acid | Alcohol | Strong Acid (e.g., H₂SO₄, p-TsOH) | Excess of one reactant or removal of water |
| Acid Anhydride | Alcohol | Acid Catalyst | Generally milder conditions than with carboxylic acid |
| Acid Chloride | Alcohol | None or a weak base | Highly reactive, often no catalyst needed |
This table outlines common reagent combinations and conditions for direct esterification reactions.
An alternative esterification strategy involves the use of a bromoacetate (B1195939) intermediate. This method is analogous to the Williamson ether synthesis but forms an ester instead of an ether. The synthesis would proceed by first converting 3-methylcyclohexanol to its corresponding alkoxide by treatment with a strong base, such as sodium hydride. This alkoxide would then act as a nucleophile, attacking the electrophilic carbon of methyl bromoacetate in an Sₙ2 reaction to form this compound. libretexts.org While this method is well-established for the synthesis of esters from carboxylates and alkyl halides, libretexts.org specific documented examples of its application for the synthesis of this compound from 3-methylcyclohexanol and a bromoacetate are not extensively reported in the literature.
Cyclohexenone-Based Synthetic Approaches
While direct synthesis of this compound from a cyclohexenone precursor is not extensively documented in readily available literature, a plausible approach can be extrapolated from established organocatalytic reactions. One such strategy would involve a Michael addition to 3-methyl-2-cyclohexenone.
In this hypothetical pathway, a nucleophilic acetate equivalent, such as a silyl (B83357) ketene (B1206846) acetal (B89532) derived from methyl acetate, could be added to 3-methyl-2-cyclohexenone in a conjugate addition reaction. This would be followed by a reduction of the ketone functionality to a hydroxyl group, and subsequent dehydration and double bond reduction to yield the saturated cyclohexyl ring. The final step would be the esterification of the resulting cyclohexylacetic acid or a derivative thereof.
A related, documented synthesis involves the asymmetric rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone, which serves as a foundational method for creating substituted cyclohexanones that could be further elaborated to the target molecule. mdpi.com
Novel Approaches and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. In the context of this compound synthesis, this translates to the exploration of greener catalysts and reaction conditions.
One notable advancement is the use of solid acid catalysts for the esterification of 3-methylcyclohexanol. These heterogeneous catalysts, such as sulfonic acid ion-exchange resins, offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid. google.com They are easily separable from the reaction mixture, reusable, and often lead to cleaner reactions with fewer byproducts. A solvent-free approach for a similar compound, ortho-methylcyclohexyl acetate, has been developed using a polystyrene sulfonic acid type Zeo-karb catalyst, achieving high yield and purity. google.com This method, which involves heating the alcohol and acetic acid with the catalyst followed by vacuum rectification, represents a significant step towards a more sustainable process. google.com
Biocatalysis also presents a promising avenue for the sustainable synthesis of this compound. Enzymes, such as lipases, could potentially be employed for the stereoselective esterification of 3-methylcyclohexanol, offering high selectivity under mild reaction conditions and reducing the environmental impact associated with traditional chemical methods.
Stereoselective Synthesis and Diastereomeric Control
The synthesis of this compound inherently deals with stereoisomerism, as the 1- and 3-positions of the cyclohexyl ring are stereocenters. This gives rise to the formation of cis and trans diastereomers. ontosight.ai The stereochemical outcome of the synthesis is often determined during the hydrogenation of the aromatic precursor or during the esterification step.
The hydrogenation of m-cresol typically yields a mixture of cis- and trans-3-methylcyclohexanol (B12282318). ontosight.ai The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure.
Given that synthetic routes often produce a mixture of diastereomers, their separation and enrichment are crucial for obtaining stereochemically pure compounds. Several techniques can be employed for this purpose.
Chromatographic Methods: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful techniques for separating diastereomers on a laboratory scale. The different physical and chemical properties of the cis and trans isomers allow for their differential retention on a chromatographic column, enabling their isolation.
Fractional Distillation: Due to slight differences in their boiling points, fractional distillation can sometimes be used to separate diastereomers. However, this method is often less efficient than chromatography for isomers with very similar boiling points.
Crystallization: Fractional crystallization can be an effective method for separating diastereomers if one of the isomers forms crystals more readily or has significantly lower solubility in a particular solvent. Seeding with a pure crystal of the desired isomer can sometimes induce its selective crystallization from a mixture.
Chemical Conversion and Separation: In some cases, the diastereomeric mixture can be converted into derivatives that are more easily separated. After separation, the derivatives can be converted back to the original compound. For instance, converting a mixture of cis- and trans-3-methylcyclohexanol to their corresponding dihydrochlorides in a methanol (B129727) solution has been shown to allow for the recovery of a major amount of the trans isomer. google.com
The conditions under which the synthesis is performed can have a profound impact on the ratio of diastereomers produced and the formation of unwanted byproducts.
In the synthesis of the analogous 2-methylcyclohexyl acetate, the esterification of 2-methylcyclohexanol (B165396) with acetic acid can lead to the formation of 2-methylcyclohexene as a byproduct through a dehydration side reaction. google.com The extent of this side reaction is influenced by the reaction temperature and the acidity of the catalyst. google.com Higher temperatures and stronger acid catalysts tend to favor the formation of the alkene byproduct. google.com
The molar ratio of the reactants also plays a crucial role. In a solvent-free preparation of ortho-methylcyclohexyl acetate, a molar ratio of 2-methylcyclohexanol to acetic acid of 1:1.2 to 1:1.5 was found to be optimal. google.com The reaction temperature for the esterification is typically maintained between 80-150°C. google.com Controlling these parameters is key to maximizing the yield of the desired ester and minimizing byproduct formation.
Below is a table summarizing the impact of various reaction conditions on the synthesis of a similar compound, 2-methylcyclohexyl acetate, which can be considered analogous for understanding the synthesis of this compound.
| Parameter | Condition | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Reactant Ratio (Alcohol:Acid) | 1:1.2 - 1:1.5 | Optimizes conversion of the alcohol. | google.com |
| Temperature | 80 - 150°C | Affects reaction rate and byproduct formation (e.g., alkene). | google.com |
| Catalyst | Sulfonic acid ion-exchange resin | High yield, reusable, and minimizes byproducts compared to strong mineral acids. | google.com |
| Pressure | Vacuum rectification | Aids in the removal of water, driving the equilibrium towards product formation. | google.com |
Functionalization Reactions of the Cyclohexyl Ring and Ester Moiety
Further chemical transformations of this compound can be carried out on both the cyclohexyl ring and the ester functional group, leading to a variety of derivatives with potentially new properties and applications.
The cyclohexyl ring of this compound, being a saturated hydrocarbon scaffold, can undergo functionalization through various C-H activation strategies. While direct functionalization of the ester itself is not widely reported, studies on the functionalization of methylcyclohexane (B89554) provide insights into potential derivatization pathways.
For instance, manganese(III) compounds have been shown to catalyze the functionalization of methylcyclohexane in the presence of an oxidant like trichloroisocyanuric acid (TCCA). This can lead to the introduction of chloro and other functional groups onto the cyclohexyl ring. The reaction of methylcyclohexane with TCCA in the presence of a manganese catalyst can yield a mixture of products including 1-chloro-4-methylcyclohexane, 3-methylcyclohexene (B1581247), and 1-methylcyclohexene. The position of functionalization is influenced by the catalyst and reaction conditions.
Another approach for derivatization could involve the initial functionalization of 3-methylcyclohexanol before the esterification step. The hydroxyl group can direct oxidation or other transformations to specific positions on the ring. Once the desired functional group is installed, esterification would yield the functionalized this compound derivative.
Transformations of the Ester Group
The ester functional group in this compound is a versatile site for a variety of chemical transformations. These reactions typically involve nucleophilic attack at the electrophilic carbonyl carbon, leading to the cleavage of the acyl-oxygen bond. Key transformations include hydrolysis, reduction, and transesterification, which convert the ester into other important functional groups such as carboxylic acids, alcohols, and different esters.
Hydrolysis
Ester hydrolysis is the cleavage of an ester by reaction with water to form a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This is an essentially irreversible reaction that follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.orgijcce.ac.ir The reaction proceeds through the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to yield the carboxylic acid, which is subsequently deprotonated in the basic medium to form the carboxylate salt.
A detailed kinetic study on the alkaline hydrolysis of the closely related cis- and trans-3-methylcyclohexyl acetates in an aqueous dioxan solvent was conducted by Chapman, Parker, and Smith. Their findings provide insight into the reactivity of such substituted cyclohexane (B81311) systems. The rate constants were measured at various temperatures, demonstrating the influence of stereochemistry on reaction rates.
Acid-Catalyzed Hydrolysis: This is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which eliminates methanol to yield the corresponding carboxylic acid, 2-(3-methylcyclohexyl)acetic acid. youtube.com The presence of an acid catalyst, such as hydrochloric acid, is necessary for the reaction to proceed at a reasonable rate.
Reduction
The ester group of this compound can be reduced to yield primary alcohols. This transformation requires strong reducing agents, as esters are less reactive than ketones or aldehydes.
Reduction by Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent capable of converting esters to primary alcohols. pearson.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide group. The resulting aldehyde is immediately reduced further by another equivalent of hydride to form the primary alcohol, 2-(3-methylcyclohexyl)ethanol, after an acidic workup.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. youtube.com This reaction is typically catalyzed by either a strong acid or a strong base. youtube.com
In the context of this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst would result in the formation of a new ester, Alkyl 2-(3-methylcyclohexyl)acetate, and methanol. youtube.com The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the equilibrium towards the desired product. youtube.com For instance, the transesterification of vegetable oil triglycerides with methanol to produce methyl esters (biodiesel) is a large-scale industrial application of this reaction. core.ac.uk A patent for the synthesis of the related compound, 2-methylcyclohexyl acetate, lists transesterification as a viable, though potentially complex, method of preparation. google.com
Interactive Data Table: Summary of Ester Group Transformations
| Transformation | Reagents & Conditions | Product(s) | General Mechanism |
| Base-Catalyzed Hydrolysis (Saponification) | NaOH (aq), Heat | 2-(3-methylcyclohexyl)acetic acid (as carboxylate salt), Methanol | Nucleophilic addition-elimination |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl), Heat | 2-(3-methylcyclohexyl)acetic acid, Methanol | Nucleophilic addition-elimination (reversible) |
| Reduction | 1. LiAlH₄ in ether or THF2. H₃O⁺ workup | 2-(3-methylcyclohexyl)ethanol, Methanol | Nucleophilic hydride attack |
| Transesterification | R'-OH, Acid or Base Catalyst (e.g., H₂SO₄, NaOMe), Heat | Alkyl 2-(3-methylcyclohexyl)acetate, Methanol | Nucleophilic substitution at the acyl carbon |
Spectroscopic Characterization and Structural Elucidation
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopy provides a fundamental fingerprint of a molecule, offering detailed insights into its atomic connectivity and chemical environment. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the primary tools used for the structural elucidation of Methyl 2-(3-methylcyclohexyl)acetate.
NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. While specific experimental data for this compound is not widely published, the expected chemical shifts can be reliably predicted based on established principles and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different electronic environments of hydrogen atoms. The key expected signals for this compound are outlined below. The presence of cis and trans diastereomers will lead to a more complex spectrum with overlapping signals for the two forms.
Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| -COOCH₃ | 3.67 | Singlet | 3H | Methyl protons of the ester group. |
| -CH₂COO- | 2.25 | Doublet | 2H | Methylene protons alpha to the carbonyl group. |
| Cyclohexyl -CH- | 0.8 - 2.0 | Multiplet | 10H | Protons on the cyclohexane (B81311) ring, including the methine proton at C3. |
¹³C NMR Spectroscopy: The carbon NMR spectrum distinguishes between the non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C =O | ~173 | Carbonyl carbon of the ester. |
| -COOC H₃ | ~51 | Methyl carbon of the ester. |
| -C H₂COO- | ~43 | Methylene carbon alpha to the carbonyl. |
| Cyclohexyl Carbons | 25 - 40 | Carbons of the cyclohexane ring. |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (MW: 170.25 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 170.
The fragmentation is dictated by the ester functional group and the alkyl structure. Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangements. vurup.sk The most common fragmentations would involve the loss of the methoxy (B1213986) group or cleavage at the bond between the cyclohexane ring and the acetate (B1210297) side chain. researchgate.netlibretexts.org
Expected Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 139 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 111 | [C₇H₁₁O]⁺ | Cleavage of the C-C bond alpha to the ring. |
| 97 | [C₇H₁₃]⁺ | Loss of the entire methyl acetate side chain. |
| 81 | [C₆H₉]⁺ | Fragmentation of the cyclohexyl ring. |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation. |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The spectrum of this compound is dominated by absorptions from the ester group and the C-H bonds of the alkyl framework. lumenlearning.com
Characteristic Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850 - 2960 | C-H Stretch | Cyclohexyl and Methyl Groups |
| 1735 - 1750 | C=O Stretch | Ester Carbonyl researchgate.net |
| 1160 - 1250 | C-O Stretch | Ester C-O Bond researchgate.net |
Crystallographic Analysis of Related Cyclohexyl Acetate Compounds
While a specific crystal structure for this compound is not available, extensive studies on related 1,3-disubstituted cyclohexane derivatives provide a clear model for its three-dimensional conformation. Cyclohexane rings overwhelmingly adopt a low-energy chair conformation to minimize angle and torsional strain. chemistrysteps.com
The stereochemistry of this compound is defined by the relative orientation of the methyl group and the methyl acetate group at the C1 and C3 positions. This gives rise to cis and trans diastereomers.
Trans Isomer : In the most stable chair conformation of the trans isomer, both the methyl group and the larger methyl acetate group can occupy equatorial positions. This arrangement minimizes sterically unfavorable 1,3-diaxial interactions, resulting in a more stable conformer. youtube.com
Cis Isomer : For the cis isomer, one substituent must occupy an equatorial position while the other is forced into an axial position. To minimize steric strain, the larger methyl acetate group would preferentially occupy the equatorial position, leaving the smaller methyl group in the axial position. This (1-axial, 3-equatorial) arrangement is inherently higher in energy than the di-equatorial conformation of the trans isomer. lumenlearning.com
Therefore, conformational analysis predicts that the trans isomer of this compound is thermodynamically more stable than the cis isomer.
Chromatographic Methods for Purity Assessment and Isomer Analysis
Chromatography is essential for determining the purity of a substance and for separating mixtures of isomers. Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is the ideal method for analyzing this compound. vurup.sk
The cis and trans diastereomers of the compound have distinct three-dimensional shapes and, consequently, slightly different physical properties, such as boiling points and polarities. These differences allow them to be separated by capillary GC. researchgate.net Typically, a long capillary column with a polar stationary phase (like those containing cyanopropyl groups) or a non-polar phase (like polysiloxane) is used. semanticscholar.org
Conformational Analysis and Isomeric Studies
Conformational Dynamics of the Methylcyclohexyl Ring
The 3-methylcyclohexyl moiety of Methyl 2-(3-methylcyclohexyl)acetate predominantly adopts a chair conformation, which is the most stable arrangement for cyclohexane (B81311) rings, as it minimizes both angle strain and torsional strain. This chair conformation is not static; it undergoes a rapid ring inversion or "ring flip" at room temperature, leading to an equilibrium between two distinct chair conformers.
In this dynamic equilibrium, any substituent on the ring can occupy either an axial or an equatorial position. Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point out from the "equator" of the ring. The relative stability of the two chair conformers is primarily determined by the steric strain experienced by the substituents. Specifically, a substituent in the axial position experiences steric hindrance from the other two axial hydrogens on the same side of the ring, an unfavorable interaction known as a 1,3-diaxial interaction. Consequently, chair conformations with bulkier groups in the equatorial position are generally more stable.
For the 3-methylcyclohexyl group, the methyl group (-CH₃) and the acetate (B1210297) group (-CH₂COOCH₃) are the key substituents. The conformational preference of these groups can be quantified by their A-values, which represent the free energy difference between the axial and equatorial conformations. A larger A-value signifies a stronger preference for the equatorial position.
Table 1: A-Values for Relevant Substituents
| Substituent | A-Value (kcal/mol) |
|---|---|
| -CH₃ (Methyl) | ~1.7 |
| -CH₂COOCH₃ (Methyl Acetate group) | Estimated to be slightly larger than methyl |
Investigation of Cis-Trans Isomerism in Methylcyclohexyl Systems
This compound exists as two diastereomers: cis and trans. This isomerism arises from the relative orientation of the methyl group and the methyl acetate group with respect to the plane of the cyclohexane ring.
In the cis isomer , both the methyl group and the methyl acetate group are on the same side of the ring (both pointing up or both pointing down).
In the trans isomer , the methyl group and the methyl acetate group are on opposite sides of the ring (one pointing up and one pointing down).
The relative stability of these isomers is directly linked to the conformational possibilities of the chair form.
For cis-1,3-disubstituted cyclohexanes , the most stable conformation is typically the one where both substituents can occupy equatorial positions. A ring flip of this conformer would force both substituents into axial positions, resulting in significant 1,3-diaxial interactions and therefore being highly unfavorable. Thus, the cis isomer of this compound is expected to exist predominantly in the diequatorial conformation.
For trans-1,3-disubstituted cyclohexanes , it is impossible for both substituents to be equatorial simultaneously. In one chair conformation, one substituent will be axial and the other equatorial. Upon ring flipping, their positions will be reversed. The equilibrium will favor the conformer where the sterically bulkier group occupies the equatorial position. In the case of this compound, since the methyl and methyl acetate groups have comparable steric bulk, both conformers of the trans isomer would have similar energy levels, leading to a more evenly distributed population of conformers compared to the cis isomer.
Table 2: Conformational Analysis of Cis and Trans Isomers
| Isomer | More Stable Conformation | Relative Stability |
|---|---|---|
| Cis-Methyl 2-(3-methylcyclohexyl)acetate | Diequatorial | Generally more stable |
| Trans-Methyl 2-(3-methylcyclohexyl)acetate | Axial-Equatorial equilibrium | Generally less stable |
Influence of Stereochemistry on Molecular Structure and Reactivity
The spatial arrangement of the methyl and methyl acetate groups determines the shape of the molecule. The diequatorial conformation of the cis isomer will present a different three-dimensional profile compared to the axial-equatorial conformers of the trans isomer. This can influence intermolecular interactions, such as how the molecule packs in a crystal lattice or how it interacts with other molecules in solution.
More significantly, the accessibility of the ester functional group is directly affected by its conformational and isomeric state. An equatorially positioned methyl acetate group is more sterically accessible to incoming reagents than an axially positioned one. This is because an axial substituent is shielded by the 1,3-diaxial hydrogen atoms.
Therefore, the rate and outcome of reactions involving the ester group, such as hydrolysis or transesterification, can be expected to differ between the cis and trans isomers. The cis isomer, with its predominantly equatorial ester group, would likely react faster in reactions where the approach to the carbonyl group is the rate-determining step. Conversely, in reactions where the transition state requires a specific geometry that is more easily achieved from the axial conformation, the trans isomer might exhibit different reactivity.
The stereochemical configuration also influences the spectroscopic properties of the molecule. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation. This allows for the detailed study of the conformational equilibrium and the determination of the predominant isomer in a given sample.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure Optimization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. This process, called geometry optimization, seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stationary point.
For a molecule like Methyl 2-(3-methylcyclohexyl)acetate, this process would involve selecting a level of theory (such as Hartree-Fock or a DFT functional) and a basis set (e.g., 6-31G(d,p) or a member of the cc-pVxZ family). An initial guess of the molecular structure would be iteratively refined by the software until the lowest energy conformation is found. The outcome would provide precise data on bond lengths, bond angles, and dihedral angles. Given the flexibility of the cyclohexyl ring and the acetate (B1210297) side chain, multiple low-energy conformers (e.g., with the methyl and acetate groups in axial or equatorial positions) would likely exist, and the optimization would identify the most stable among them.
Density Functional Theory (DFT) Applications to Electronic Structure
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy based on the electron density, which simplifies the computation significantly while often maintaining high accuracy.
A DFT analysis of this compound would provide insights into its reactivity and electronic properties. Key parameters derived from these calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. A large gap generally implies higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule will interact with other chemical species.
Molecular Mechanics (MM) and Dynamics Simulations for Conformational Analysis
For flexible molecules like this compound, understanding the different shapes (conformations) it can adopt is crucial. Molecular Mechanics (MM) is a computational method that uses classical physics to model molecules. It is much faster than quantum methods, making it ideal for exploring the vast conformational space of larger molecules.
A typical workflow would involve:
Conformational Search: Using an MM force field (like MMFF94 or AMBER), a systematic or stochastic search is performed to identify various low-energy conformers. This is particularly important for the cyclohexane (B81311) ring (chair, boat, twist-boat conformations) and the orientation of its substituents.
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. An MD simulation provides a dynamic view of the molecule, showing how it transitions between different conformations and how it might behave in a solvent. This analysis can reveal the most populated conformational states and the energy barriers between them.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry can predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). These calculations are typically performed on DFT-optimized geometries. The computed isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). The results are often averaged over several low-energy conformers, weighted by their Boltzmann population, to provide a more accurate prediction.
Infrared (IR) Spectroscopy: Following geometry optimization, vibrational frequency calculations are performed. These calculations yield the frequencies and intensities of the molecule's vibrational modes, which correspond to the peaks in an IR spectrum. These predicted spectra can be compared with experimental data to identify characteristic functional groups, such as the C=O stretch of the ester group and C-H stretches of the alkyl framework.
While the specific data for this compound is not available in the searched literature, the methodologies described represent the standard computational approaches that would be used to generate such insights.
Mechanistic Investigations of Reactions Involving Methyl 2 3 Methylcyclohexyl Acetate
Elucidation of Hydrogenation Reaction Mechanisms
The hydrogenation of esters like Methyl 2-(3-methylcyclohexyl)acetate is a significant chemical transformation, typically involving the cleavage of the ester bond to produce alcohols. While specific mechanistic studies on this compound are not extensively documented, the mechanism can be elucidated by examining studies on analogous compounds such as cyclohexyl acetate (B1210297) (CHA). The hydrogenation of CHA is a novel and promising route for the production of valuable chemicals like cyclohexanol (B46403) (CHOL) and ethanol (B145695) (EtOH). rsc.org
The reaction is typically performed using heterogeneous catalysts, with copper-based systems showing high efficacy. The mechanism on these catalytic surfaces is believed to involve several key steps:
Adsorption of the Ester: The ester molecule adsorbs onto the active sites of the catalyst. The carbonyl oxygen of the ester group interacts with the metal surface.
Dissociative Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen.
Hydrogenolysis of the Acyl-Oxygen Bond: The crucial step is the hydrogenolysis of the C(O)-O bond. The adsorbed hydrogen atoms attack the carbonyl carbon and the oxygen of the alkoxy group. This leads to the formation of an intermediate which subsequently cleaves to form an acyl species and an alkoxide species bound to the catalyst surface.
Hydrogenation of Intermediates: The surface-bound acyl species is hydrogenated to form ethanol, while the cyclohexyl alkoxide is hydrogenated to yield cyclohexanol.
Desorption of Products: The final alcohol products, cyclohexanol and ethanol, desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The efficiency and selectivity of this process are highly dependent on the catalyst composition. For instance, the addition of promoters like Zinc (Zn) or Zirconium (Zr) to copper-based catalysts (e.g., Cu/Al₂O₃) has been shown to significantly enhance catalytic performance. rsc.org These promoters can increase the dispersion of copper particles, modify the acidity of the catalyst support, and alter the electronic properties of the copper species, particularly the ratio of Cu⁺ to Cu⁰ sites, which is believed to be crucial for the reaction. rsc.org
| Catalyst | Support/Promoter | CHA Conversion (%) | Selectivity to CHOL (%) | Selectivity to EtOH (%) | Conditions |
| Cu₂Zn₁.₂₅/Al₂O₃ | Alumina, Zinc | 93.9 | 97.1 | 97.2 | Batch Reactor |
| Cu₃Zr₇-SG | Zirconium | 97.4 | 95.5 | 96.3 | 250 °C, 3 MPa H₂ |
Data sourced from studies on cyclohexyl acetate hydrogenation. rsc.org
Mechanisms of Esterification and Transesterification Reactions
This compound can be synthesized through esterification or transesterification reactions. The mechanisms for these reactions are well-established in organic chemistry.
Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting a carboxylic acid (2-(3-methylcyclohexyl)acetic acid) with an alcohol (methanol) in the presence of an acid catalyst. organic-chemistry.org The mechanism is a reversible, multi-step process: libretexts.orgmasterorganicchemistry.com
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. youtube.com
Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon. youtube.com This forms a tetrahedral intermediate, also known as an oxonium ion.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
Transesterification: Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org For example, this compound could be formed by reacting another ester (e.g., Butyl 2-(3-methylcyclohexyl)acetate) with methanol (B129727). google.com The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Mechanism: The mechanism is very similar to Fischer esterification. The carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol (methanol). After proton transfers, the original alcohol (butanol) is eliminated, and the new ester is formed. masterorganicchemistry.com
Base-Catalyzed Mechanism: A strong base (e.g., sodium methoxide) removes a proton from the alcohol (methanol), making it a more potent nucleophile (methoxide ion). wikipedia.orgmasterorganicchemistry.com
Nucleophilic Addition: The methoxide (B1231860) ion attacks the carbonyl carbon of the starting ester, forming a tetrahedral intermediate.
Elimination of Leaving Group: The intermediate collapses, eliminating the original alkoxide (butoxide) as the leaving group, which then gets protonated by the solvent to form butanol. masterorganicchemistry.com
| Reaction Type | Catalyst | Key Steps | Driving Force |
| Fischer Esterification | Strong Acid (e.g., H₂SO₄) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination of H₂O, Deprotonation | Removal of water or excess alcohol libretexts.org |
| Transesterification (Acid-Catalyzed) | Strong Acid (e.g., H₂SO₄) | Protonation, Nucleophilic Attack, Proton Transfer, Elimination of Alcohol, Deprotonation | Use of excess reactant alcohol or removal of product alcohol wikipedia.org |
| Transesterification (Base-Catalyzed) | Strong Base (e.g., NaOCH₃) | Deprotonation of Alcohol, Nucleophilic Addition, Elimination of Alkoxide | Use of a large excess of the reactant alcohol masterorganicchemistry.com |
Pyrolysis and Degradation Pathways of Related Acetates
The thermal decomposition (pyrolysis) of esters like this compound typically proceeds through a unimolecular elimination reaction known as a retro-ene reaction, often referred to as an ester pyrolysis or Chugaev elimination. This pathway is common for acetates that have at least one hydrogen atom on the carbon atom beta to the alkoxy oxygen.
For a related compound, cyclohexyl acetate, thermal decomposition in a seasoned Pyrex vessel is a homogeneous and unimolecular process. The primary products of the pyrolysis of simple alkyl acetates are an alkene and acetic acid. researchgate.netmit.edu For this compound, the analogous pathway would involve the six-membered cyclic transition state characteristic of a retro-ene reaction. This would lead to the formation of 3-methylcyclohexylidenemethane and acetic acid.
The general mechanism involves:
Formation of a cyclic, six-membered transition state.
Concerted transfer of a beta-hydrogen from the cyclohexyl ring to the carbonyl oxygen.
Simultaneous cleavage of the C-O ester bond and formation of a C=C double bond in the ring, as well as the O-H bond of acetic acid.
Studies on the pyrolysis of butyl acetate isomers show that the primary decomposition pathway is the formation of butene and acetic acid. mit.edu Similarly, the pyrolysis of poly(alkylene succinate)s proceeds mainly via β-hydrogen bond scission. mdpi.com
Alternative degradation pathways can occur, especially at higher temperatures, which may involve radical mechanisms, but the concerted pericyclic pathway is generally favored and occurs at lower temperatures.
| Compound | Temperature Range (°C) | Primary Products | Mechanism |
| Cyclopentyl Acetate | 315–367 | Cyclopentene, Acetic Acid | Retro-ene Reaction |
| Cyclohexyl Acetate | 337–398 | Cyclohexene, Acetic Acid | Retro-ene Reaction |
| Butyl Acetate Isomers | 650–2000 | Butenes, Acetic Acid | Retro-ene Reaction |
Data sourced from studies on related alkyl acetates. mit.edu
Radical Reactions and Carbon-Carbon Bond Cleavage Studies
While the primary thermal and catalytic reactions of esters often involve the ester functional group, radical reactions can lead to cleavage of the more inert carbon-carbon (C-C) bonds within the molecule's hydrocarbon framework. Such reactions typically require high energy input (e.g., high temperature) or a radical initiator.
Studies on related cyclic systems, such as cyclohexanones, have shown that C-C σ-bonds can be cleaved through radical-mediated processes. nih.gov For instance, an aryl radical generated in situ can promote the cleavage of a cyclic C-C bond under mild conditions. nih.gov In the context of this compound, a radical could be generated on the cyclohexyl ring by hydrogen abstraction. This alkyl radical could then undergo rearrangement via C-C bond cleavage (β-scission), a common pathway for radical intermediates. This would open the ring to form a more stable, acyclic radical.
The pyrolysis of cyclohexane (B81311) itself, at high temperatures (up to 1310 K), initiates with C-C bond fission to form a 1,6-hexyl diradical, which then undergoes further decomposition. rsc.org This indicates that at sufficiently high temperatures, the C-C bonds of the cyclohexyl ring in this compound could also be susceptible to homolytic cleavage.
Furthermore, research into ketoxime esters has demonstrated that the generation of an iminyl radical can trigger an adjacent C-C bond scission to produce a carbon-centered radical. mdpi.com While the structure is different, this illustrates a general principle where a radical center can induce the cleavage of a neighboring C-C bond.
| Substrate Type | Reaction Conditions | Key Intermediate | Result |
| Cyclohexanones | Radical initiator | Side-chain aryl radical | Cleavage of cyclic C-C σ-bond nih.gov |
| Acyl Oxime Esters | Visible light, photoredox catalyst | Iminyl radical leading to acyl radical | C-C bond scission adjacent to the nitrogen mdpi.com |
| Ketones | N-doped carbon catalyst, 130 °C | Not specified | Oxidative cleavage of C(CO)–C(alkyl) bond to form esters rsc.org |
These studies highlight that while C-C bonds are generally stable, specific radical or oxidative pathways can be engineered to achieve their cleavage, leading to significant molecular restructuring.
Applications in Advanced Chemical Processes and Materials Science Research Focus
Role as Specialized Solvents and Extraction Agents in Industrial Chemical Processes
Methylcyclohexyl acetate (B1210297), specifically the ortho-isomer (2-methylcyclohexyl acetate), is valued as an efficient extraction solvent. europa.euatul.co.inatul.co.in It is registered for industrial use in the European Economic Area for applications such as processing aids and the manufacture of other chemicals. europa.eu
The most critical application of 2-methylcyclohexyl acetate is as a high-performance solvent in the working solution for the anthraquinone (B42736) process, the primary industrial method for producing hydrogen peroxide. atul.co.ingoogle.com This process involves the hydrogenation of an anthraquinone derivative and subsequent oxidation to yield hydrogen peroxide.
The effectiveness of 2-methylcyclohexyl acetate in this system stems from several key properties:
Excellent Solubilizing Power: It demonstrates superior solubility for both 2-ethyl-anthraquinone and its hydrogenated form, 2-ethyl tetrahydro-anthraquinone. google.com
High Partition Ratio: It facilitates a higher partition ratio during the hydrogen peroxide extraction phase, improving the efficiency of product separation. google.com
These characteristics make it a crucial component of the mixed solvent system, which often includes heavy aromatics and trioctyl phosphate, leading to enhanced hydrogenation efficiency. google.com
Beyond the anthraquinone process, 2-methylcyclohexyl acetate is generally applied as an extracting solvent in various chemical separation and purification technologies. atul.co.in Its physical properties, such as being a clear, colorless liquid with a specific gravity of approximately 0.947 to 0.951 at 20°C, make it suitable for these industrial applications. atul.co.in
Intermediates in the Synthesis of Complex Organic Molecules
The synthesis of 2-methylcyclohexyl acetate itself is a multi-step process that highlights its position within a chain of chemical transformations. The typical industrial preparation involves two main reactions, starting from ortho-cresol (o-cresol). google.comgoogle.com
Hydrogenation: O-cresol is first hydrogenated to produce the intermediate, 2-methylcyclohexanol (B165396). This reaction is often carried out in a high-pressure reactor using a hydrogenation catalyst. google.com
Esterification: The resulting 2-methylcyclohexanol is then esterified with acetic acid or acetic anhydride (B1165640) to yield the final product, 2-methylcyclohexyl acetate. google.comgoogle.com
This synthesis pathway demonstrates the role of 2-methylcyclohexanol as a key intermediate in the production of this important industrial solvent.
Research into Structure-Property Relationships for Functional Materials
The molecular structure of methylcyclohexyl acetate directly influences its physical and chemical properties, which is a critical consideration for its application. A notable structure-property relationship is the impact of its cyclic structure on its density. Due to its ring texture, 2-methylcyclohexyl acetate has a higher specific gravity (0.947-0.951 g/ml) compared to commonly used heavy aromatic solvents (0.865-0.880 g/ml). atul.co.in
Polymer Chemistry: Studies on Related Methylcyclohexyl Monomers and Polymers
While research specifically on polymers derived from Methyl 2-(3-methylcyclohexyl)acetate is not widely available, studies on related cyclohexyl and methylcyclohexyl monomers provide valuable insights into how this chemical moiety can be incorporated into polymers.
Research has been conducted on the synthesis and polymerization of monomers like cyclohexyl(met)acrylates and 3-methylcyclohexene (B1581247). researchgate.netresearchgate.net The inclusion of the bulky, aliphatic methylcyclohexyl group into a polymer backbone is expected to influence the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength. For instance, the polymerization of 3-methylcyclohexene can result in partially crystalline polymers with high melting points (200-250°C). researchgate.net Similarly, new monomers like 2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane have been developed for anionic ring-opening polymerization, yielding poly(ethylene alkyl phosphonate)s with significantly higher glass transition temperatures compared to their n-alkyl counterparts, a property attributed to the cyclic substituent. rsc.org These studies underscore the potential of using methylcyclohexyl-containing monomers to tailor the properties of advanced polymer materials.
Data Tables
Table 1: Physical Properties of 2-Methylcyclohexyl acetate
| Property | Value |
|---|---|
| Appearance | Clear, colorless liquid |
| Purity (by GC) | ≥ 99.0% |
| Specific Gravity (@ 20°C) | 0.947 to 0.951 |
| Water Content | ≤ 0.1% |
Data sourced from Atul Ltd. Technical Data Sheet. atul.co.in
Table 2: Synthesis Pathway for 2-Methylcyclohexyl acetate
| Step | Reactant(s) | Product | Purpose |
|---|---|---|---|
| 1. Hydrogenation | o-Cresol, Hydrogen | 2-Methylcyclohexanol | Creation of the alcohol intermediate. |
| 2. Esterification | 2-Methylcyclohexanol, Acetic Acid | 2-Methylcyclohexyl acetate | Formation of the final ester product. |
Information based on synthesis methods described in patents. google.comgoogle.com
Future Research Directions and Unexplored Avenues
The study of methyl 2-(3-methylcyclohexyl)acetate, while specific, opens doors to broader research questions within organic synthesis, stereochemistry, and materials science. Future investigations are poised to refine its synthesis, deepen the understanding of its complex structure, and uncover novel applications. The following sections outline key areas ripe for exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
